molecular formula C18H28N2 B12913838 (3S)-N-cyclopentyl-N-[(2,4-dimethylphenyl)methyl]pyrrolidin-3-amine CAS No. 820979-97-3

(3S)-N-cyclopentyl-N-[(2,4-dimethylphenyl)methyl]pyrrolidin-3-amine

Cat. No.: B12913838
CAS No.: 820979-97-3
M. Wt: 272.4 g/mol
InChI Key: WWLCBRBYWYZCBR-SFHVURJKSA-N
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Description

(S)-N-Cyclopentyl-N-(2,4-dimethylbenzyl)pyrrolidin-3-amine is a complex organic compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-Cyclopentyl-N-(2,4-dimethylbenzyl)pyrrolidin-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via a nucleophilic substitution reaction using a cyclopentyl halide.

    Attachment of the 2,4-Dimethylbenzyl Group: The 2,4-dimethylbenzyl group can be attached through a reductive amination reaction using 2,4-dimethylbenzaldehyde and a suitable reducing agent.

Industrial Production Methods

Industrial production of (S)-N-Cyclopentyl-N-(2,4-dimethylbenzyl)pyrrolidin-3-amine may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Cyclopentyl-N-(2,4-dimethylbenzyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-N-Cyclopentyl-N-(2,4-dimethylbenzyl)pyrrolidin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as antidepressant and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-N-Cyclopentyl-N-(2,4-dimethylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-N-Cyclopentyl-N-(2,4-dimethylbenzyl)pyrrolidin-3-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties

Properties

CAS No.

820979-97-3

Molecular Formula

C18H28N2

Molecular Weight

272.4 g/mol

IUPAC Name

(3S)-N-cyclopentyl-N-[(2,4-dimethylphenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C18H28N2/c1-14-7-8-16(15(2)11-14)13-20(17-5-3-4-6-17)18-9-10-19-12-18/h7-8,11,17-19H,3-6,9-10,12-13H2,1-2H3/t18-/m0/s1

InChI Key

WWLCBRBYWYZCBR-SFHVURJKSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)CN([C@H]2CCNC2)C3CCCC3)C

Canonical SMILES

CC1=CC(=C(C=C1)CN(C2CCCC2)C3CCNC3)C

Origin of Product

United States

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